molecular formula C17H19NO2 B5335618 N-(3-isopropoxyphenyl)-3-methylbenzamide

N-(3-isopropoxyphenyl)-3-methylbenzamide

Cat. No.: B5335618
M. Wt: 269.34 g/mol
InChI Key: RLGJQCALODAXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxyphenyl)-3-methylbenzamide, commonly known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes such as cell growth, differentiation, and survival.

Scientific Research Applications

LY294002 has been widely used in scientific research to study the role of N-(3-isopropoxyphenyl)-3-methylbenzamide in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. LY294002 has also been used to study the role of this compound in insulin signaling, inflammation, and neurodegenerative diseases.

Mechanism of Action

LY294002 is a competitive inhibitor of N-(3-isopropoxyphenyl)-3-methylbenzamide, which means it binds to the ATP-binding site of the enzyme and prevents its activity. This compound is a key enzyme in the this compound/Akt/mTOR signaling pathway, which regulates cell growth, differentiation, and survival. Inhibition of this compound by LY294002 leads to the inhibition of downstream signaling pathways, including Akt and mTOR, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
LY294002 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor growth in animal models. LY294002 has also been shown to inhibit the proliferation of smooth muscle cells and reduce neointimal hyperplasia after vascular injury. In addition, LY294002 has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3-isopropoxyphenyl)-3-methylbenzamide, which makes it a valuable tool for studying the role of this compound in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, LY294002 has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate data interpretation. In addition, LY294002 has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of LY294002 in scientific research. One possible direction is to study the role of N-(3-isopropoxyphenyl)-3-methylbenzamide in aging and age-related diseases. Another possible direction is to investigate the use of LY294002 in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is a need for the development of more potent and selective inhibitors of this compound, which may lead to more effective therapies for various diseases.

Synthesis Methods

LY294002 can be synthesized using a multi-step chemical synthesis method. The starting material for the synthesis is 3-isopropoxyaniline, which is reacted with 3-methylbenzoyl chloride to form N-(3-isopropoxyphenyl)-3-methylbenzamide. The product is then purified using column chromatography to obtain pure LY294002.

Properties

IUPAC Name

3-methyl-N-(3-propan-2-yloxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)20-16-9-5-8-15(11-16)18-17(19)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGJQCALODAXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.